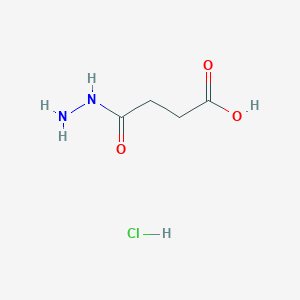

Succinic acid Monohydrazide Hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Succinic acid monohydrazide hydrochloride is a derivative of succinic acid, a dicarboxylic acid with the chemical formula (CH₂)₂(CO₂H)₂. Succinic acid is an intermediate in the tricarboxylic acid cycle, playing a crucial role in cellular metabolism. Succinic acid monohydrazide hydrochloride is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Succinic acid monohydrazide hydrochloride can be synthesized through the reaction of succinic acid with hydrazine hydrate, followed by the addition of hydrochloric acid. The reaction typically occurs under reflux conditions, with the succinic acid and hydrazine hydrate being heated together in a solvent such as ethanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of succinic acid monohydrazide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Succinic acid monohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinic acid or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: It can participate in substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often under mild conditions to prevent decomposition of the compound.

Major Products Formed

Oxidation: Succinic acid and its derivatives.

Reduction: Different hydrazide derivatives.

Substitution: Compounds with new functional groups replacing the hydrazide group.

Aplicaciones Científicas De Investigación

Succinic acid monohydrazide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: It is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of succinic acid monohydrazide hydrochloride involves its interaction with various molecular targets and pathways. In biochemical studies, it can act as an inhibitor or activator of specific enzymes, affecting metabolic processes. The hydrazide group can form stable complexes with metal ions, influencing their reactivity and availability in biological systems.

Comparación Con Compuestos Similares

Similar Compounds

Succinic acid: The parent compound, used in various industrial and biochemical applications.

Hydrazine hydrate: A related compound used in the synthesis of hydrazides and other nitrogen-containing compounds.

Succinic acid dihydrazide: Another derivative of succinic acid with similar chemical properties.

Uniqueness

Succinic acid monohydrazide hydrochloride is unique due to its specific chemical structure, which combines the properties of succinic acid and hydrazine hydrate. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in scientific research.

Actividad Biológica

Succinic acid monohydrazide hydrochloride (SAMH) is a derivative of succinic acid, which has garnered attention for its potential biological activities. This article explores the biological activity of SAMH, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Formula : C4H8N2O3·HCl

- Molecular Weight : 132.12 g/mol

- CAS Number : 4604-20-0

- Metabolic Role : SAMH is involved in the Krebs cycle, serving as a precursor for the production of succinate, which plays a critical role in energy metabolism and ATP synthesis. The conversion of succinate to fumarate by succinate dehydrogenase links it to the mitochondrial electron transport chain .

- Signaling Molecule : SAMH can act as an intracellular and extracellular signaling molecule. It influences gene expression and cellular functions by modulating epigenetic landscapes and activating specific receptors such as GPR91, which is implicated in cardiomyocyte viability and hypertrophy .

- Antioxidant Properties : SAMH exhibits antioxidant activity by regulating reactive oxygen species (ROS) production. Under conditions of succinate accumulation, it can influence mitochondrial function and reduce oxidative stress, which is crucial for maintaining cellular health .

Cardiovascular Effects

- Cardiomyocyte Regulation : SAMH has been shown to regulate cardiomyocyte viability through GPR91 activation. Long-term exposure to succinate can lead to pathological hypertrophy in heart cells via activation of signaling pathways that promote hypertrophic gene expression .

Immune System Modulation

- Inflammatory Response : SAMH enhances the activity of immune cells by stimulating chemotaxis in dendritic cells through SUCNR1 receptor activation. This process can lead to increased production of pro-inflammatory cytokines, thereby playing a role in adaptive immunity .

Neuroprotective Effects

- Neural System Recovery : Research indicates that SAMH may aid in neural recovery processes. It has been suggested that succinic acid derivatives can enhance cognitive functions, including awareness and reflexes, potentially benefiting conditions like neurodegeneration .

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-hydrazinyl-4-oxobutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-6-3(7)1-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFCHAMJKDIKMMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.